sec-Butyl 3-fluoropropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sec-Butyl 3-fluoropropyl carbonate: is an organic compound characterized by the presence of a carbonate ester functional group, a secondary butyl group, and a fluoropropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 3-fluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 3-fluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Reaction Scheme:
sec-Butyl alcohol+3-fluoropropyl chloroformate→sec-Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps, such as distillation or recrystallization, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
sec-Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form sec-butyl alcohol and 3-fluoropropanol.
Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: sec-Butyl alcohol and 3-fluoropropanol.
Substitution: sec-Butyl substituted products and corresponding fluorine-substituted by-products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
sec-Butyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Medicine: Explored for its potential use in drug delivery systems, where the carbonate ester linkage can provide controlled release of therapeutic agents.
Industry: Utilized in the development of specialty materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which sec-Butyl 3-fluoropropyl carbonate exerts its effects depends on its application. In drug delivery, the compound may undergo enzymatic hydrolysis to release active drugs. The molecular targets and pathways involved can vary, but typically include esterases that catalyze the hydrolysis of the carbonate ester bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-fluoropropyl carbonate
- sec-Butyl 2-fluoroethyl carbonate
- sec-Butyl 3-chloropropyl carbonate
Comparison
sec-Butyl 3-fluoropropyl carbonate is unique due to the presence of both a secondary butyl group and a fluoropropyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to tert-butyl analogs, sec-butyl derivatives may exhibit different steric and electronic effects, influencing their reactivity and application profiles.
Eigenschaften
Molekularformel |
C8H15FO3 |
---|---|
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
butan-2-yl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-3-7(2)12-8(10)11-6-4-5-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
LYVADNAPCLJOER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)OCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.